molecular formula C6H5ClN2O B13665374 3-Chloro-5-methylpyrazine-2-carbaldehyde

3-Chloro-5-methylpyrazine-2-carbaldehyde

Cat. No.: B13665374
M. Wt: 156.57 g/mol
InChI Key: YVUFGORCNHQMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C6H5ClN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpyrazine-2-carbaldehyde typically involves the chlorination of 5-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methylpyrazine-2-carbaldehyde in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-5-methylpyrazine-2-carboxylic acid.

    Reduction: 3-Chloro-5-methylpyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methylpyrazine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of antimicrobial and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrazine-2-carbaldehyde: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-Chloropyrazine-2-carbaldehyde: Lacks the methyl group, which may influence its chemical properties and applications.

    5-Chloropyrazine-2-carbaldehyde:

Uniqueness

3-Chloro-5-methylpyrazine-2-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as an intermediate in organic synthesis and its utility in various scientific research applications.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

3-chloro-5-methylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-2-8-5(3-10)6(7)9-4/h2-3H,1H3

InChI Key

YVUFGORCNHQMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.